molecular formula C8H7BrN2 B2879765 7-Bromo-3-methylimidazo[1,2-a]pyridine CAS No. 1276026-68-6

7-Bromo-3-methylimidazo[1,2-a]pyridine

Cat. No.: B2879765
CAS No.: 1276026-68-6
M. Wt: 211.062
InChI Key: FZZZDKXATURHJQ-UHFFFAOYSA-N
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Description

7-Bromo-3-methylimidazo[1,2-a]pyridine (CAS 1276026-68-6) is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This specific derivative, featuring a bromine atom at the 7-position and a methyl group at the 3-position, is particularly valuable as a synthetic intermediate for the construction of more complex molecules. Researchers utilize this compound to develop novel therapeutic agents, with recent studies highlighting its application in the design of potent anticancer compounds. Imidazo[1,2-a]pyridine-based structures have been designed as EGFR and COX-2 inhibitors, showing promising cytotoxic activities against various cancer cell lines . Furthermore, the scaffold is widely explored in the synthesis of novel antimicrobial agents, including Schiff base derivatives with demonstrated efficacy against bacterial strains such as P. aeruginosa and E. coli . The bromine atom offers an excellent handle for further functionalization via cross-coupling reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies. When handling this compound, appropriate safety precautions should be followed. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, human or veterinary use, or household application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-10-8-4-7(9)2-3-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZZDKXATURHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276026-68-6
Record name 7-bromo-3-methylimidazo[1,2-a]pyridine
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Chemical Reactivity and Derivatization Strategies for 7 Bromo 3 Methylimidazo 1,2 a Pyridine Analogs

Regioselective Functionalization of the Imidazo[1,2-a]pyridine (B132010) Corersc.orgnih.gov

The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. The distribution of electron density favors electrophilic substitution, particularly at the C-3 position of the imidazole (B134444) ring. researchgate.net This inherent reactivity makes the C-3 carbon highly nucleophilic and the primary site for functionalization when the core is unsubstituted. nih.govstackexchange.com Consequently, a vast number of synthetic methods have been developed to introduce a wide array of substituents at this position, while other positions, such as C-7, require different strategies, often involving pre-functionalized starting materials like 7-Bromo-3-methylimidazo[1,2-a]pyridine.

C-3 Functionalization Approachesresearchgate.net

The C-3 position of the imidazo[1,2-a]pyridine nucleus is the most common site for derivatization due to its high electron density. researchgate.netresearchgate.net This has led to the development of numerous C-H functionalization reactions, including alkylation, arylation, amination, carbonylation, and nitrosylation, to enhance the chemical diversity of this scaffold. nih.govresearchgate.net

C-3 alkylation of imidazo[1,2-a]pyridines can be achieved through various methods, including three-component reactions. One such approach is the aza-Friedel–Crafts reaction, which utilizes imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid like Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)₃), to produce C-3 alkylated products in moderate to good yields. nih.govmdpi.com This method is valued for its operational simplicity and high atomic economy. mdpi.com Another strategy involves a catalyst-free, Petasis-like three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, which proceeds via a decarboxylative mechanism. nih.gov

Arylation at the C-3 position is also a well-established transformation. Visible light-mediated methods using diazonium salts in the presence of a photocatalyst like chlorophyll (B73375) have been developed to construct 2,3-diarylimidazo[1,2-a]pyridine compounds. mdpi.com Iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes can also lead to C-3 functionalization, yielding 3-aroylimidazo[1,2-a]pyridine derivatives. rsc.org

Table 1: Examples of C-3 Alkylation and Arylation Reactions of Imidazo[1,2-a]pyridine Analogs

Reaction TypeReactantsCatalyst/ConditionsProduct TypeYieldReference
Aza-Friedel–Crafts AlkylationImidazo[1,2-a]pyridine, Aldehyde, AmineY(OTf)₃, Toluene, 110 °CC-3 Alkylated Imidazo[1,2-a]pyridine75-92% nih.govmdpi.com
Decarboxylative AlkylationImidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acidBase, High TemperatureC-3 Arylomethylated Imidazo[1,2-a]pyridineN/A nih.gov
Photocatalytic ArylationImidazo[1,2-a]pyridine, Diazonium saltChlorophyll, Visible lightC-3 Arylated Imidazo[1,2-a]pyridineModerate to Good mdpi.com
Oxidative Aroylation2-Arylimidazo[1,2-a]pyridine, Aromatic aldehydeFeBr₃, O₂3-Aroylimidazo[1,2-a]pyridineHigh rsc.org

The introduction of a cyanomethyl group at the C-3 position is a synthetically valuable transformation, as the cyano group can be readily converted into other functional groups such as amides, carboxylic acids, and amines. nih.gov An efficient, one-pot, ultrasound-promoted three-component reaction has been developed for the synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines. This method uses 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile (B46782) under catalyst- and oxidant-free conditions, providing products in satisfactory yields. organic-chemistry.org The reaction is believed to proceed through a radical-mediated process where a cyanomethyl radical adds to an in-situ generated imidazo[1,2-a]pyridine intermediate. organic-chemistry.org This approach offers a rapid and environmentally friendly alternative to traditional multi-step syntheses. organic-chemistry.org

Nitrosylation at the C-3 position of imidazo[1,2-a]pyridines is a facile electrophilic substitution reaction. daneshyari.comresearchgate.net An efficient metal-free method involves using tert-butyl nitrite (B80452) (TBN) as the nitrosylating agent (NO source). researchgate.net This protocol demonstrates broad functional group tolerance, with substituents such as halogens and methyl groups being well-tolerated, and can provide near-quantitative yields of 3-nitrosoimidazo[1,2-a]pyridines. daneshyari.comresearchgate.net The resulting 3-nitroso compounds are versatile intermediates; for instance, the nitroso group can be substituted by bromine, which in turn can be replaced by another nitroso group, demonstrating the utility of these electrophilic substitution reactions. researchgate.netnih.gov The high regioselectivity for the C-3 position is attributed to the stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com

Table 2: C-3 Nitrosylation of 2-Arylimidazo[1,2-a]pyridine Derivatives

Substrate (2-aryl group)ReagentSolventTemperatureTimeYieldReference
PhenylTBNDCE90 °C30 min98% researchgate.net
4-MethylphenylTBNDCE90 °C30 min99% researchgate.net
4-MethoxyphenylTBNDCE90 °C30 min98% researchgate.net
4-ChlorophenylTBNDCE90 °C30 min99% researchgate.net
4-BromophenylTBNDCE90 °C30 min98% researchgate.net

Functionalization at the Bromo-Substituted C-7 Position

While the C-3 position is reactive towards electrophiles, functionalization at other positions on the pyridine (B92270) ring, such as C-7, typically relies on transition metal-catalyzed cross-coupling reactions. The presence of a halogen, such as the bromine atom in this compound, provides a chemical handle for introducing new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.org This reaction is highly effective for the arylation of halogenated imidazo[1,2-a]pyridines, including at the C-7 position. researchgate.netresearchgate.net The synthesis of 7-aryl-imidazo[1,2-a]pyridine derivatives has been reported as a strategy to develop novel kinase inhibitors, highlighting the importance of functionalization at this position. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions like debromination. rsc.org For instance, phosphine-free palladium complexes have been successfully used as catalysts for the Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines under microwave irradiation, significantly reducing reaction times. medjchem.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-7 position, enabling the creation of diverse molecular libraries for drug discovery. researchgate.netnih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The pyridine ring of the imidazo[1,2-a]pyridine scaffold is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present. For this compound, the bromine atom at the C-7 position can be displaced by various nucleophiles.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile adds to the carbon atom bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge through resonance. libretexts.org In the imidazo[1,2-a]pyridine system, the pyridine nitrogen atom acts as an electron-withdrawing entity, helping to stabilize the Meisenheimer complex. Subsequently, the leaving group (in this case, the bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

While SNAr reactions are common on pyridine and other electron-deficient heterocycles, the reactivity at each position can vary. nih.gov For substitution to occur, the negative charge of the Meisenheimer complex must be effectively stabilized. In some cases, particularly with highly activated systems, the reaction may proceed through a concerted mechanism rather than a stepwise one. nih.gov Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, which can introduce a wide range of functional groups at the C-7 position.

Modifications at the Methyl-Substituted C-3 Position

The methyl group at the C-3 position is a key site for introducing further molecular complexity. Its "benzylic-like" character makes it amenable to both oxidative transformations and radical functionalization.

Oxidative Transformations to Carbaldehyde or Carboxylic Acid Derivatives

The selective oxidation of the 3-methyl group to a 3-carbaldehyde or 3-carboxylic acid derivative is a valuable transformation for creating key synthetic intermediates. A primary method for achieving this is the Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidant. This reaction is effective for oxidizing active methyl and methylene (B1212753) groups adjacent to aromatic or heteroaromatic systems to the corresponding carbonyl compounds.

The reaction proceeds by converting the methyl group into a formyl group (-CHO). The conditions for these oxidations can be tailored to favor the aldehyde product and avoid over-oxidation to the carboxylic acid. For instance, conducting the reaction in the presence of a co-oxidant like tert-butyl hydroperoxide (TBHP) can lead to milder reaction conditions. The resulting 7-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (B592047) is a versatile intermediate for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the carboxylic acid if desired.

Table 1: Examples of Selenium Dioxide Oxidation on Heterocyclic Methyl Groups

Starting Material Oxidant Solvent Product Yield (%) Ref.
2-Acetylamino-7-methyl-1,8-naphthyridine SeO₂ Dioxane 2-Acetylamino-1,8-naphthyridine-7-carbaldehyde 75
2,4-Dimethylquinoline SeO₂ Dioxane 4-Methylquinoline-2-carbaldehyde -
2-Methylquinoline SeO₂ / TBHP Dichloromethane Quinoline-2-carbaldehyde 63
Radical Functionalization Reactions

A powerful strategy for derivatizing the C-3 methyl group begins with a radical halogenation reaction. The benzylic-like hydrogens of the methyl group are susceptible to abstraction by radical species. N-Bromosuccinimide (NBS) is a common reagent for this purpose, typically used with a radical initiator such as light (hν) or azobisisobutyronitrile (AIBN). chemistrysteps.comlibretexts.org

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the 3-methyl group, forming a resonance-stabilized benzylic-type radical on the imidazo[1,2-a]pyridine core. libretexts.org This radical intermediate then reacts with a source of bromine (either NBS or Br₂) to form 7-bromo-3-(bromomethyl)imidazo[1,2-a]pyridine and regenerate a bromine radical, thus propagating the chain reaction. youtube.com

The resulting 3-(bromomethyl) derivative is a highly valuable and reactive intermediate. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to install diverse functionalities at the C-3 methyl position.

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is critical for controlling selectivity and improving the efficiency of derivatization reactions on the imidazo[1,2-a]pyridine scaffold.

Proposed Reaction Pathways for C-H Functionalization

Many important derivatization reactions occur via direct C-H functionalization, most commonly at the electron-rich C-3 position. These reactions often proceed through radical-mediated pathways, especially under photocatalytic conditions. mdpi.comrsc.org

A general proposed mechanism for the photocatalytic C-H functionalization at the C-3 position involves several key steps: mdpi.comnih.gov

Radical Generation : A photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with a radical precursor. This generates the active radical species (e.g., a trifluoromethyl radical, CF₃•, or a chlorine radical, Cl•). mdpi.comnih.gov

Radical Addition : The highly electrophilic radical adds to the most nucleophilic position of the imidazo[1,2-a]pyridine ring, which is the C-3 carbon. This step forms a stabilized radical intermediate where the unpaired electron is delocalized over the bicyclic aromatic system. nih.gov

Oxidation and Deprotonation : The radical intermediate is then oxidized to a carbocation, often by the photocatalyst completing its catalytic cycle. Finally, a base present in the reaction mixture removes the proton at the C-3 position, leading to the formation of the C-3 functionalized product and regeneration of the aromatic system. mdpi.com

Radical-trapping experiments using reagents like TEMPO often inhibit these reactions, providing strong evidence for the involvement of a radical pathway. nih.govnih.gov

Role of Catalysts and Reagents in Selectivity and Efficiency

The choice of catalyst and reagents is paramount in dictating the outcome, selectivity, and efficiency of derivatization reactions on imidazo[1,2-a]pyridine analogs. rsc.org A wide array of catalytic systems, including transition-metal catalysts, photocatalysts, and metal-free systems, have been developed. rsc.orgnih.gov

Photocatalysts : Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.govdntb.gov.ua Catalysts such as iridium and ruthenium complexes, or organic dyes like eosin (B541160) Y and rose bengal, can initiate radical reactions under mild conditions. mdpi.comnih.gov The efficiency of these systems depends on the redox potentials of the catalyst and substrates, allowing for the generation of specific radical intermediates that selectively target the C-3 position.

Transition-Metal Catalysts : Various transition metals, including palladium, copper, and iron, are used to catalyze cross-coupling and C-H activation reactions. acs.org For example, palladium catalysts are instrumental in Suzuki-Miyaura cross-coupling reactions to functionalize halogenated positions, while iron catalysts can promote oxidative coupling processes. nih.gov These catalysts often operate through oxidative addition, reductive elimination, and transmetalation steps, and their ligand sphere plays a crucial role in controlling reactivity and selectivity.

Metal-Free Reagents : A growing number of reactions are being developed under transition-metal-free conditions to enhance the sustainability of synthetic processes. nih.gov Reagents like molecular iodine or sodium chlorite/bromite can act as both an oxidant and a halogen source for C-3 halogenation. nih.govacs.org In some cases, reactions are promoted simply by an acid or base, relying on the inherent nucleophilicity of the imidazo[1,2-a]pyridine core. nih.gov The choice of solvent and additives can also significantly influence reaction efficiency and selectivity in these systems.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Imidazo 1,2 a Pyridine Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological profile of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Research into this scaffold has demonstrated that modifications at the C-2, C-3, and C-7 positions are particularly critical in defining the compound's potency and selectivity towards various biological targets. nih.govrsc.org

Impact of Substituents at C-2, C-3, and C-7 on Pharmacological Profiles

C-2 Position: The C-2 position is frequently substituted with aryl groups. For instance, in a series of selective COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position was found to be a key feature for high potency and selectivity. researchgate.net In another study on anticholinesterase activity, compounds with a biphenyl (B1667301) side chain at C-2 showed potential as Acetylcholinesterase (AChE) inhibitors, whereas those with a phenyl side chain were better Butyrylcholinesterase (BChE) inhibitors. nih.gov The introduction of various Mannich bases at the C-3 position, combined with the C-2 aryl substituent, further modulates this activity. researchgate.net

C-3 Position: The C-3 position is a common site for modification to enhance activity or introduce new properties. In the development of antiulcer agents, elaboration of a side chain at the C-3 position was a key synthetic strategy. nih.gov For c-Met kinase inhibitors, the introduction of polar groups on a 6-phenyl substituent (a position analogous to C-7 in the core numbering) had a significant influence on cellular activity. nih.gov

C-7 Position: The pyridine (B92270) ring portion of the scaffold, including the C-7 position, also plays a crucial role. For inhibitors of c-Met, the N-1 nitrogen of the imidazo[1,2-a]pyridine scaffold was observed to form a hydrogen bond with the receptor's Asp-1222 residue. nih.gov Furthermore, substitutions on the pyridine ring, such as at the C-8 position (adjacent to C-7), can dramatically affect binding. A bulky trifluoromethyl (CF₃) group at C-8 prevented a compound from entering an internal pocket of the c-Met kinase, leading to a loss of inhibitory activity, whereas a smaller fluorine atom at the same position allowed for favorable interactions. nih.gov

Table 1: Effect of Substituents on Biological Activity of Imidazo[1,2-a]pyridine Derivatives
PositionSubstituent TypeTargetObserved Effect on ActivityReference
C-2BiphenylAcetylcholinesterase (AChE)Potent Inhibition nih.gov
C-2PhenylButyrylcholinesterase (BChE)Potent Inhibition nih.gov
C-2p-Methylsulfonyl phenylCOX-2High Potency and Selectivity researchgate.net
C-8 (analogous to C-7 region)Fluorinec-Met KinaseFavorable Interaction, Potent Inhibition nih.gov
C-8 (analogous to C-7 region)Trifluoromethyl (CF₃)c-Met KinaseLoss of Activity due to Steric Hindrance nih.gov

Influence of Alkyl Group (Methyl) on Receptor Binding and Efficacy

Small alkyl groups, such as methyl, can have a profound and sometimes unpredictable impact on biological activity depending on their position.

In studies of neuropeptide S receptor antagonists, the elimination of a C-2 methyl substituent reduced activity by 3 to 25 times, indicating its importance for potent antagonism. nih.gov Conversely, in a series of anticholinesterase inhibitors, a methyl group at the C-2 position of the imidazo[1,2-a]pyridine ring had a negative impact on BChE inhibition. nih.gov A methyl group at the C-3 position resulted in an IC₅₀ value of 270 µM against AChE, while substitution at C-2 led to even lower activity (IC₅₀ = 657 µM), suggesting that the positioning of the methyl group is critical for effective binding to the enzyme's active site. nih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the rational design of more effective therapeutic agents. Studies on imidazo[1,2-a]pyridine derivatives have explored their interactions with various enzymes and receptors.

Enzyme Inhibition Studies (e.g., ATPase, Pantothenate Synthetase, Phospholipase A2)

The imidazo[1,2-a]pyridine scaffold has been identified as a core structure for inhibitors of several key enzymes.

ATPase/ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov The most active compounds in this class exhibited potent anti-mycobacterial activity with a minimum inhibitory concentration (MIC₈₀) of less than 0.5 μM and an ATP synthase IC₅₀ of less than 0.02 μM. nih.gov SAR studies revealed that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and an attached phenyl ring were essential for maintaining biological activity. nih.gov

Pantothenate Synthetase: A series of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides were identified as inhibitors of Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS). nih.govnih.gov The most active derivative showed a minimum inhibitory concentration (MIC₉₀) of 4.53 μM against Mtb, and enzyme assays confirmed that most compounds in the series showed more than 50% inhibition against Mtb PS. nih.govnih.gov

Phospholipase A2: While research has focused on the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold, these studies provide valuable insights. A series of these derivatives were identified as potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation-associated diseases. figshare.com

Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget EnzymeKey Structural FeaturesActivity MetricValueReference
Imidazo[1,2-a]pyridine ethersMycobacterial ATP SynthaseImidazo[1,2-a]pyridine core with ether linkageIC₅₀<0.02 µM nih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesMtb Pantothenate SynthetaseC-2 Methyl, C-3 carbohydrazideMIC₉₀ (against Mtb)4.53 µM nih.govnih.gov
Imidazo[1,2-a]pyrimidine derivativesLipoprotein-associated Phospholipase A2 (Lp-PLA2)Imidazo[1,2-a]pyrimidine coreIdentified as potent inhibitors figshare.com

Receptor Interaction Studies

Molecular docking and binding affinity studies have provided detailed pictures of how imidazo[1,2-a]pyridine derivatives interact with their target receptors.

c-Met Kinase: Docking simulations of imidazo[1,2-a]pyridine derivatives in the active site of the c-Met receptor tyrosine kinase revealed key interactions. The N-1 nitrogen of the scaffold was shown to form a hydrogen bond with the residue Asp-1222. nih.gov Additionally, the imidazo[1,2-a]pyridine core maintained a π-π stacking interaction with the electron-rich Tyr-1230 residue, which is considered critical for c-Met inhibition. nih.gov

Peripheral Benzodiazepine Receptors (PBRs): A series of imidazopyridine acetamides were synthesized and evaluated for their binding affinity to PBRs. The results indicated that introducing substituents with hydrogen bond acceptor and/or donor properties at the para position of a C-2 phenyl ring led to high affinity for PBRs. researchgate.net

Rational Design and Scaffold Hopping in Imidazo[1,2-a]pyridine Research

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netresearchgate.net Its versatility and favorable pharmacological properties have made it a focal point for the rational design of new drugs and the application of advanced medicinal chemistry strategies like scaffold hopping. researchgate.netnih.gov These approaches aim to systematically explore chemical space to discover novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Rational design involves the deliberate and methodical creation of new molecules based on a deep understanding of the biological target's structure and the structure-activity relationships (SAR) of existing ligands. researchgate.net For imidazo[1,2-a]pyridine derivatives, this has led to the development of potent inhibitors for various therapeutic targets. One prominent example is the design of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in cancer. Researchers have utilized bioisosteric replacement—a strategy where one functional group is swapped for another with similar physicochemical properties—to explore the SAR of this class of compounds. nih.gov This systematic modification of the imidazo[1,2-a]pyridine core, particularly at the C-6, C-7, and C-8 positions, has been instrumental in identifying compounds with significant antitumor activity. nih.gov For instance, SAR exploration led to the discovery of compound 22e , a potent and selective c-Met inhibitor with an IC₅₀ value of 3.9 nM against the c-Met kinase. nih.gov

Table 1: SAR Exploration of Imidazo[1,2-a]pyridine Derivatives as c-Met Kinase Inhibitors Data extracted from a study on rationally designed c-Met inhibitors. nih.gov

Compound C-8 Substituent C-7 Substituent c-Met Kinase IC₅₀ (nM)
15c -CF₃ -H >1000
15g -F -H 29.7
22e -H -F 3.9

Scaffold hopping is another powerful strategy employed in imidazo[1,2-a]pyridine research. This technique involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the original molecule's key binding interactions and biological activity. nih.govrsc.org This approach can lead to the discovery of novel intellectual property, overcome limitations of the original scaffold, and identify compounds with entirely new biological profiles. nih.gov

The imidazo[1,2-a]pyridine framework has been successfully used as a novel scaffold for developing covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers. rsc.org In this research, a scaffold hopping strategy was used to design a new series of inhibitors, resulting in the identification of compound I-11 as a potent agent against KRAS G12C-mutated cancer cells. rsc.org This demonstrates the utility of the imidazo[1,2-a]pyridine core as a foundation for creating targeted covalent inhibitors. rsc.org

In another application of this strategy, researchers performed a scaffold hop from the natural product aurones to create 2-arylideneimidazo[1,2-a]pyridinones as potent anticancer agents that inhibit topoisomerase IIα (hTopoIIα). nih.gov This work demonstrated that the resulting imidazo[1,2-a]pyridine-based compounds were significantly more potent than the parent aurones, with activities shifting from the micromolar to the nanomolar range. nih.gov This successful implementation highlights how scaffold hopping can lead to multifold increases in potency. nih.gov

Scaffold hopping has also been applied in the development of antituberculosis agents, where the imidazo[1,2-a]pyridine core of existing drug candidates was replaced with other fused bicyclic systems. rsc.org For example, a study on the anti-TB agent Ambien "anagram" led to the design and synthesis of a library of pyrazolo[1,5-a]pyridines-3-carboxamides (PPAs), successfully identifying new molecules that target the QcrB complex in Mycobacterium tuberculosis. rsc.org

Table 2: Comparison of Biological Activity in a Scaffold Hopping Study Data comparing parent aurones with their scaffold-hopped imidazo[1,2-a]pyridinone analogues against Topoisomerase IIα. nih.gov

Scaffold Type Representative Compound Potency (IC₅₀) Target
Parent Aurone Micromolar (µM) hTopoIIα
Scaffold-Hopped Analogue (2-arylideneimidazo[1,2-a]pyridinone) Nanomolar (nM) hTopoIIα

These examples underscore the power of rational design and scaffold hopping in leveraging the privileged nature of the imidazo[1,2-a]pyridine structure. By systematically modifying this core or replacing it with bioisosteric alternatives, medicinal chemists continue to develop novel compounds with significant therapeutic potential against a wide range of diseases.

Advanced Spectroscopic and Analytical Methodologies in Imidazo 1,2 a Pyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy for 7-Bromo-3-methylimidazo[1,2-a]pyridine would be utilized to identify the number and type of hydrogen atoms present in the molecule. The analysis would focus on:

Chemical Shifts (δ): The positions of the signals in the spectrum would indicate the electronic environment of each proton. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings are expected to appear in the downfield region (typically δ 7.0-8.5 ppm), influenced by the ring currents and the electronegativity of the nitrogen and bromine atoms. The methyl group protons at the C3 position would appear as a singlet in the upfield region (likely δ 2.0-3.0 ppm).

Coupling Constants (J): The splitting patterns of the aromatic proton signals would reveal their adjacency. For instance, the coupling between protons on the pyridine ring would help to confirm their relative positions (ortho, meta, para coupling), thereby verifying the 7-bromo substitution pattern.

While this technique is crucial for structural confirmation, specific experimental ¹H NMR data for This compound has not been reported in the surveyed scientific literature.

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

However, published experimental ¹³C NMR spectral data for this specific compound could not be located in the available literature.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the entire molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, mapping out the spin systems within the pyridine ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique would correlate each proton signal with the carbon signal of the atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the fusion of the imidazole and pyridine rings by showing correlations between protons on one ring and carbons on the other.

Detailed analyses from these advanced 2D NMR techniques for This compound are not currently available in the public domain literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. The monoisotopic mass of This compound is 209.97926 Da. HRMS analysis would confirm this elemental formula (C₈H₇BrN₂) by providing a measured mass that matches the calculated mass to within a few parts per million (ppm). The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

While experimental HRMS data is not available, predicted collision cross-section (CCS) values and m/z for various adducts provide theoretical data for identification purposes. uni.lu

Table 1: Predicted Mass Spectrometry Data for C₈H₇BrN₂ uni.lu
AdductCalculated m/z
[M+H]⁺210.98654
[M+Na]⁺232.96848
[M+K]⁺248.94242
[M+NH₄]⁺228.01308

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of This compound , characteristic absorption bands would be expected for:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the fused aromatic ring system would produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: The vibration corresponding to the carbon-bromine bond would be found in the fingerprint region, typically between 600 and 500 cm⁻¹.

A specific experimental IR spectrum for This compound has not been reported in the reviewed literature.

X-ray Crystallography for Precise Absolute Stereochemical and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice. For This compound , a successful X-ray crystallographic analysis would provide unambiguous confirmation of:

The connectivity of the fused imidazo[1,2-a]pyridine (B132010) ring system.

The exact positions of the bromine atom at C7 and the methyl group at C3.

Detailed geometric parameters, including bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions, such as stacking, in the solid state.

Currently, there are no published reports detailing the single-crystal X-ray structure of This compound .

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation in Synthesis and Metabolism of this compound

Deuterium labeling, a powerful technique in the field of chemical and metabolic research, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This isotopic substitution serves as a valuable tool for elucidating reaction mechanisms and understanding metabolic pathways. The distinct mass of deuterium allows for its tracking in molecules without significantly altering their chemical properties, providing profound insights into the intricate processes of synthesis and metabolism of compounds like this compound.

Mechanistic Elucidation in Synthesis

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. For this compound, a plausible synthetic route involves the reaction of 4-bromo-2-aminopyridine with 1-bromo-2-butanone (B1265390). Deuterium labeling can be strategically employed in this synthesis to unravel the mechanistic details of this transformation.

By selectively deuterating the starting materials, one can probe the reaction mechanism. For instance, deuterating the methyl group of 1-bromo-2-butanone could help in understanding the intricacies of the cyclization step. Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate of the deuterated substrate is compared to its non-deuterated counterpart, can pinpoint the rate-determining step of the reaction. A significant KIE would suggest that the C-H bond cleavage at the labeled position is involved in the slowest step of the reaction.

Hypothetical Deuterium Labeling Study for the Synthesis of this compound

Labeled ReactantPosition of Deuterium LabelPotential Mechanistic Insight
4-bromo-2-aminopyridineC3, C5, or C6 position of the pyridine ringTo investigate if any deprotonation/protonation steps involving these positions are crucial for the reaction.
1-bromo-2-butanoneMethyl group (C4)To understand the role of the methyl group in the cyclization and subsequent aromatization steps.
1-bromo-2-butanoneMethylene (B1212753) group (C1)To probe the nucleophilic attack of the pyridine nitrogen on the α-carbon of the ketone.

Mechanistic Elucidation in Metabolism

In the realm of drug metabolism, deuterium labeling is a cornerstone for identifying metabolic hotspots and understanding the biotransformation pathways of a drug candidate. The substitution of hydrogen with deuterium at a metabolically labile position can significantly slow down the rate of enzymatic cleavage of the C-D bond compared to the C-H bond. This phenomenon, known as the metabolic switching or kinetic isotope effect, can lead to a more favorable pharmacokinetic profile.

For the imidazo[1,2-a]pyridine scaffold, metabolic studies on related compounds have shown that certain positions are prone to oxidative metabolism by cytochrome P450 enzymes. By preparing deuterated analogs of this compound, researchers can investigate its metabolic fate. For example, if the methyl group at the C3 position is a site of metabolic oxidation to a hydroxymethyl derivative, replacing the hydrogens of the methyl group with deuterium would be expected to slow down this metabolic process.

A study on deuterated imidazo[1,2-a]pyridine-3-carboxamides demonstrated that deuteration can significantly improve metabolic stability. researchgate.net The introduction of deuterium at metabolically susceptible positions led to a marked increase in the half-life and a decrease in the intrinsic clearance in liver microsomes from various species, including humans. researchgate.net

Effect of Deuteration on the Metabolic Stability of an Imidazo[1,2-a]pyridine Analog

CompoundPosition of DeuterationHuman Liver Microsome Half-life (t½, min)Human Liver Microsome Intrinsic Clearance (CLint, µL/min/mg)
Non-deuterated Analog-3077.0
Deuterated AnalogMethyl group5343.8

Data adapted from a study on a related imidazo[1,2-a]pyridine-3-carboxamide (B1205228). researchgate.net

Theoretical and Computational Chemistry in Imidazo 1,2 a Pyridine Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and predict the properties of chemical systems. scholars.direct Among the various techniques, Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying organic molecules due to its balance of accuracy and computational efficiency. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org For molecules such as 7-Bromo-3-methylimidazo[1,2-a]pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p) or 6-311G(d,p), can accurately predict molecular properties. nih.govbhu.ac.inscirp.org These calculations begin with geometry optimization to find the most stable ground-state structure of the molecule. nih.gov From this optimized geometry, various electronic properties and reactivity descriptors can be determined.

Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and stability. scirp.org

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO's location can be influenced by substituents. In this compound, the electron-donating methyl group and the electron-withdrawing bromine atom would modulate the energies and distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyridine Derivatives

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -5.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0

Note: These values are representative for the imidazo[1,2-a]pyridine class and can vary based on specific substituents and computational methods.

Global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential, which is useful for identifying regions prone to electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions. nih.gov

On an MEP map, different colors represent varying potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, corresponding to likely sites for electrophilic attack (nucleophilic centers). For this compound, these areas are expected around the nitrogen atoms. scirp.org

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack (electrophilic centers).

Green: Denotes areas with neutral or near-zero potential.

The MEP analysis for the imidazo[1,2-a]pyridine scaffold generally shows the most negative potential located on the N1 nitrogen of the imidazole (B134444) ring, highlighting it as a primary site for electrophilic interactions. scirp.org

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions within a system. nih.govresearchgate.net This method is based on identifying critical points in the electron density gradient, where the gradient is zero. researchgate.net

A key feature of QTAIM is the Bond Critical Point (BCP), which exists between two interacting atoms and signifies the presence of a bond path. nih.govresearchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the interaction:

Shared-shell interactions (covalent bonds): Characterized by high ρ and a negative Laplacian (∇²ρ < 0).

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ and a positive Laplacian (∇²ρ > 0). researchgate.net

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions (NCIs) in real space. nih.gov It involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ).

This visualization generates surfaces between interacting fragments, which are color-coded to denote the type and strength of the interaction:

Blue: Strong, attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, like van der Waals forces.

Red: Strong, repulsive interactions (steric clashes). nih.gov

For this compound, RDG analysis would help visualize the weak intramolecular and intermolecular interactions, providing a more complete picture of its chemical behavior and crystal packing forces.

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. nih.gov For imidazo[1,2-a]pyridines, which are key scaffolds in many pharmaceuticals, understanding reaction pathways for functionalization is crucial. researchgate.net The C3 position of the imidazo[1,2-a]pyridine ring is a common site for functionalization, such as alkylation and arylation. nih.govmdpi.com

By calculating the energies of reactants, transition states, intermediates, and products, computational models can predict the most favorable reaction pathway. nih.gov For instance, in a proposed reaction, DFT calculations can be used to locate the transition state structure and calculate its activation energy. A lower activation energy indicates a kinetically more favorable reaction. This approach allows chemists to understand substrate scope, predict product formation, and design more efficient synthetic routes for derivatives of this compound. mdpi.com

Density Functional Theory (DFT) for Electronic Structure Analysis

In Silico Modeling and Simulation

Computational modeling and simulation serve as a powerful lens to examine the imidazo[1,2-a]pyridine scaffold at an atomic level. These techniques allow researchers to predict how derivatives will interact with biological targets, understand their dynamic behavior, and forecast their reactivity in synthetic processes. This predictive power is instrumental in designing novel compounds with enhanced therapeutic potential.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For the imidazo[1,2-a]pyridine class, docking studies have been instrumental in elucidating potential mechanisms of action and guiding the design of more potent inhibitors for various diseases. researchgate.net For instance, derivatives have been docked into the active sites of numerous protein kinases to explore their inhibitory potential. nih.gov Studies have shown that these compounds can form crucial interactions, such as hydrogen bonds and pi-cation interactions, with key amino acid residues within the binding pocket of enzymes like pantothenate synthetase, a target in Mycobacterium tuberculosis. openpharmaceuticalsciencesjournal.comresearchgate.net In one study, a novel imidazo[1,2-a]pyridine derivative exhibited a high binding energy of -9.207 kcal/mol with oxidoreductase, an enzyme implicated in breast cancer, interacting with essential residues like His 222, Tyr 216, and Lys 270. researchgate.net

These simulations provide a structural basis for observed biological activity and allow for the rational design of new analogues with improved binding affinity and selectivity.

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives

Target Protein PDB ID Example Derivative Class Key Findings
Oxidoreductase - Imidazo[1,2-a]pyridines based on 1-(4-phenoxyphenyl)ethan-1-one Compound C showed the highest binding energy (-9.207 kcal/mol) and interacted with key residues. researchgate.net
Pantothenate Synthetase 3IVX Imidazo[1,2-a]pyridine-3-carboxamides Docked molecules showed hydrogen bonding with Gly158, Met195, Pro38 and pi-cation interactions with Hie47. openpharmaceuticalsciencesjournal.comresearchgate.net
CLK1 / DYRK1A - General Imidazo[1,2-a]pyridines Docking studies provided a rationale for the structure-activity relationship (SAR) data of kinase inhibition. nih.gov
Human LTA4H 3U9W Imidazo[1,2-a]pyridine hybrids Hybrids interacted with key active site residues; compound HB7 showed the strongest binding affinity (S score = -11.237 Kcal/mol). chemmethod.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. This technique is invaluable for assessing the stability of a docked complex, understanding the conformational flexibility of both the ligand and the protein, and analyzing the intricate network of interactions that stabilize the binding.

MD simulations have been applied to imidazo[1,2-a]pyridine derivatives to validate docking results and gain deeper insights into their binding stability. For example, a 1.2 nanosecond MD simulation was performed on the complex of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogue docked with pantothenate synthase. openpharmaceuticalsciencesjournal.com Such simulations help confirm that the interactions predicted by docking, like key hydrogen bonds, are maintained over time, thus ensuring the stability of the ligand within the active site. openpharmaceuticalsciencesjournal.com These studies are crucial for confirming that a potential drug candidate can form a lasting and stable interaction with its biological target.

Predictive Approaches for Reactivity and Selectivity in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules in chemical synthesis. By calculating electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential (MEP), researchers can understand a molecule's chemical behavior. nih.govscirp.org

DFT studies on various imidazo[1,2-a]pyridine derivatives have been used to:

Analyze Reactivity: The energy gap (ΔΕ) between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. scirp.org For a series of imidazo[1,2-a]pyridinyl-chalcones, DFT calculations identified which derivatives were more susceptible to electrophilic or nucleophilic attack based on their electronic structure. scirp.orgresearchgate.net

Predict Reaction Sites: MEP maps and dual descriptor analyses can pinpoint the most likely sites for nucleophilic and electrophilic attacks on the molecule, guiding synthetic strategies. scirp.org

Understand Electronic Structure: In a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations revealed the distribution of electron density and a HOMO-LUMO gap of 4.343 eV, providing insight into its electronic characteristics. nih.gov

These predictive approaches help chemists design more efficient synthetic routes and understand the underlying electronic factors that govern the chemical properties of compounds like this compound.

Table 2: DFT-Calculated Reactivity Descriptors for Imidazo[1,2-a]pyridine Analogues

Compound Class Method Calculated Property Significance
Imidazo[1,2-a]pyridine N-acylhydrazones scirp.org B3LYP/6-31+G(d,p) Energy Gap (ΔΕ) Ranged from 2.49 eV to 3.91 eV, indicating varying levels of stability and reactivity.
Imidazo[1,2-a]pyridinyl-chalcones scirp.org B3LYP/6-311G(d) Global/Local Reactivity Identified specific atoms as primary sites for electrophilic and nucleophilic attack.

De Novo Design and Virtual Screening of Novel Imidazo[1,2-a]pyridine Scaffolds

De novo design and virtual screening are computational strategies at the forefront of drug discovery. Virtual screening involves rapidly screening large libraries of chemical structures in silico to identify those most likely to bind to a drug target. De novo design uses computational algorithms to generate entirely new molecular structures optimized for a specific target.

The imidazo[1,2-a]pyridine scaffold has been a key subject of such large-scale computational efforts. In a notable example, an innovative, pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govdndi.orgrsc.orgresearchgate.net By probing five proprietary pharmaceutical company libraries, researchers rapidly expanded the chemical space around the initial hit. nih.govrsc.org This in silico approach helped to:

Validate the core scaffold as a viable starting point. nih.gov

Identify key positions on the ring system (including positions 3 and 7) that tolerate chemical modifications while retaining activity. nih.gov

Improve antiparasitic activity and selectivity against the target. rsc.orgresearchgate.net

These large-scale screening campaigns demonstrate the power of computational chemistry to efficiently navigate vast chemical libraries, identify promising new derivatives, and build a comprehensive structure-activity relationship (SAR) that guides the development of new therapeutic agents based on the imidazo[1,2-a]pyridine framework. rsc.org

Emerging Research Directions and Future Perspectives for 7 Bromo 3 Methylimidazo 1,2 a Pyridine

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods that are often not environmentally benign. However, the principles of green chemistry are driving a shift towards more sustainable and atom-economical approaches. For 7-Bromo-3-methylimidazo[1,2-a]pyridine and its analogs, this involves a move away from hazardous reagents and solvents, and the adoption of processes that maximize the incorporation of starting materials into the final product.

Key strategies in this evolution include:

Catalyst-Free Syntheses: A notable advancement is the development of catalyst-free reactions that proceed under mild conditions. For instance, some methods utilize deep eutectic solvents, which are biodegradable and environmentally friendly, to facilitate the synthesis of imidazo[1,2-a]pyridines without the need for a metal catalyst. researchgate.net

Microwave-Assisted Reactions: The use of microwave irradiation has been shown to accelerate reaction times and improve yields, often in greener solvents like water-isopropanol mixtures. acs.org This technique offers an efficient pathway to imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.com

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prime example of an MCR used for the greener synthesis of imidazo[1,2-a]pyridines. mdpi.com Such one-pot procedures reduce waste and energy consumption. sioc-journal.cnacs.org

Aqueous Media Synthesis: Conducting reactions in water is a cornerstone of green chemistry. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, showcasing significant improvements in green metrics like process mass intensity and space-time-yield. rsc.org

Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyKey AdvantagesRelevant Research Focus
Catalyst-Free SynthesisAvoids toxic metal catalysts, often uses green solvents. researchgate.netDevelopment of reactions in deep eutectic solvents. researchgate.net
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. acs.orgUse of H2O-IPA as a green solvent system. acs.org
Multicomponent Reactions (MCRs)High atom economy, one-pot synthesis, reduced waste. mdpi.comacs.orgApplication of the Groebke–Blackburn–Bienaymé reaction. mdpi.com
Aqueous SynthesisEnvironmentally benign, safe, and cost-effective. rsc.orgNaOH-promoted cycloisomerisations in water. rsc.org

Exploration of Novel Functionalization Strategies for Complex Architectures

To unlock the full potential of this compound, chemists are exploring advanced functionalization strategies. These methods allow for the precise modification of the core structure, leading to the creation of more complex and tailored molecules. A key focus is on C-H functionalization, which offers a more direct and atom-economical way to introduce new functional groups compared to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

Promising functionalization approaches include:

Direct C-H Functionalization: This strategy is considered a powerful tool for rapidly introducing functional groups into the imidazo[1,2-a]pyridine skeleton due to its straightforwardness and high atomic economy. researchgate.netmdpi.com Research has largely focused on the C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com

Visible Light-Induced Reactions: Photocatalysis using visible light is an emerging green technology for C-H functionalization. mdpi.comnih.gov This method can be used for trifluoromethylation and perfluoroalkylation of the imidazo[1,2-a]pyridine core under mild conditions. nih.gov

Radical Reactions: The use of radical intermediates provides another avenue for the direct functionalization of imidazo[1,2-a]pyridines. These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize medicinal chemistry. For compounds like this compound, these computational tools can accelerate the discovery and development process.

Applications of AI and ML in this context include:

Compound Design: AI algorithms can analyze vast datasets of chemical structures and biological activities to design novel imidazo[1,2-a]pyridine derivatives with enhanced properties.

Synthesis Prediction: ML models can predict the most efficient and sustainable synthetic routes to target molecules, saving time and resources in the lab.

In Silico Screening: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the biological activity of newly designed compounds. acs.orgresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates. For example, computational studies have been used to investigate imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as potential antimycobacterial agents. researchgate.net

Uncovering Undiscovered Biological Targets and Pathways for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govrsc.org This versatility suggests that derivatives of this compound may have untapped therapeutic potential.

The broad spectrum of known biological activities for this class of compounds includes:

Anticancer researchgate.net

Antiviral nih.gov

Antibacterial nih.gov

Anti-inflammatory nih.gov

Antituberculosis nih.gov

Recent research has identified specific molecular targets for some imidazo[1,2-a]pyridine derivatives, such as PI3Kα and KRAS G12C in cancer. nih.govrsc.org Future research will likely focus on using techniques like chemoproteomics and high-throughput screening to identify novel protein binding partners and unravel new mechanisms of action for compounds based on the this compound core.

Known Biological Activities and Targets of Imidazo[1,2-a]pyridine Derivatives
Biological ActivityPotential Molecular Target(s)Therapeutic Area
AnticancerPI3Kα, KRAS G12C, Kinases researchgate.netnih.govrsc.orgOncology
AnxiolyticGABAa receptor acs.orgNeuroscience
Anti-osteoporosisFarnesyl diphosphate (B83284) synthase acs.orgMetabolic Bone Disease
CardiotonicPhosphodiesterase III acs.orgCardiology
Antiviral (e.g., HIV)Chemokine receptor CXCR4 acs.orgnih.govInfectious Disease
AntikinetoplastidNot specified nih.govInfectious Disease (e.g., Leishmaniasis)

Applications in Advanced Materials Science and Bioimaging Beyond Medicinal Chemistry

The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold are paving the way for its use in materials science and bioimaging. bio-conferences.org The fused aromatic system often imparts fluorescent properties to these molecules, making them suitable for a range of applications beyond pharmaceuticals.

Emerging applications include:

Fluorescent Probes and Sensors: Imidazo[1,2-a]pyridine derivatives have been developed as fluorescent sensors for the detection of metal ions such as mercury (Hg²⁺) and iron (Fe³⁺). rsc.orgnih.govrsc.org These sensors can be used for environmental monitoring and in biological systems.

Bioimaging: The ability of these compounds to fluoresce makes them valuable tools for cell imaging. rsc.orgrsc.org They can be designed to selectively accumulate in certain cellular compartments or to report on specific biological processes, providing insights into cellular function and disease. For example, some probes have been successfully used for the detection of Hg²⁺ in living HeLa cells. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): The optical properties of some imidazo[1,2-a]pyridines suggest their potential use as emitters in OLEDs, a key technology in modern displays and lighting. mdpi.com

The ongoing research into this compound and its derivatives is set to expand our chemical toolkit and open up new avenues in both medicine and materials science. The convergence of sustainable synthesis, innovative functionalization, and computational design is accelerating the journey of these promising molecules from the laboratory to real-world applications.

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